5-氯喹啉-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

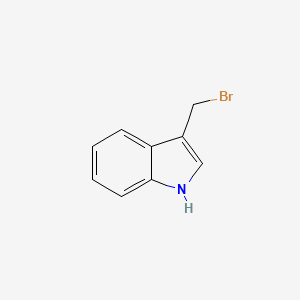

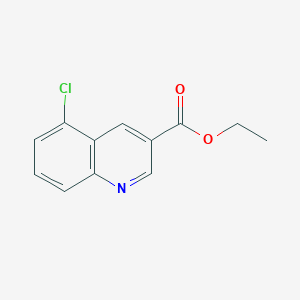

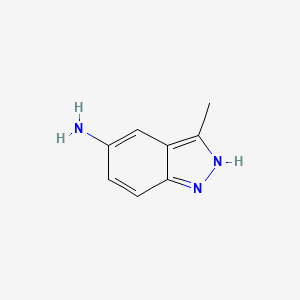

Ethyl 5-chloroquinoline-3-carboxylate is a compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of quinoline derivatives often involves the Friedländer synthesis, which is a classic method for constructing the quinoline ring system. For instance, the synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate was achieved through a Friedländer reaction catalyzed by chlorotrimethylsilane (TMSCl) . Another example is the synthesis of ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate using aluminium metal as a catalyst under microwave-assistance, which is a modification of the Gould-Jacobs reaction . These methods demonstrate the versatility and adaptability of quinoline synthesis techniques.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which is a fused ring system combining a benzene ring with a pyridine ring. Substituents on the quinoline core, such as chloro, fluoro, or methoxy groups, can significantly influence the chemical and biological properties of the compound. For example, the presence of a carboxylic acid moiety directly attached to the pyrimidine ring in ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate was found to be favorable for intravenous activity .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including cyclocondensation, nucleophilic addition, and cyclization. The cyclocondensation of isatoic anhydride with ethyl acetoacetate is a method used to prepare ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives . Additionally, the reaction of ethyl 1-alkyl-substituted 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates with phosphorus oxychloride can lead to chlorination and dealkylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 5-chloroquinoline-3-carboxylate and related compounds are influenced by their molecular structure. These properties include solubility, melting point, and reactivity, which are essential for their potential applications. For example, the melting point measurements and NMR spectrometry were used to verify the structure of ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate . The introduction of electron-withdrawing or electron-donating groups can alter the electronic properties and thus the reactivity of the quinoline derivatives.

科学研究应用

Summary of the Application

Ethyl 5-chloroquinoline-3-carboxylate is used in the synthesis of potential antibacterial agents . Quinoline heterocycles, which include this compound, are found in many medicinally important natural products .

Methods of Application or Experimental Procedures

The ethyl-2-chloroquinoline-3-carboxylates were achieved from o-aminobenzophenones in two steps. Initially, the ethyl-2-oxoquinoline-3-carboxylates were obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate. The 2-chloroquinoline-3-carboxylates were then obtained by the reaction with POCl3 .

Results or Outcomes

All the synthesized compounds were tested for their in vitro antibacterial activity against Bacillus subtilis and Vibrio cholera and found to possess moderate activity .

2. Biological Applications of Coordinative Compounds

Summary of the Application

Coordinative compounds based on unsaturated carboxylates, including Ethyl 5-chloroquinoline-3-carboxylate, have versatile biological applications . They exhibit valuable antimicrobial and antitumor activities and can generate metal-containing polymers suitable for various medical purposes .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not detailed in the source .

Results or Outcomes

Some of these compounds have shown good ability to inhibit the development of resistant strains or microbial biofilms on inert surfaces. Some even exert antitumor activity against resistant cells .

安全和危害

The safety information available indicates that Ethyl 5-chloroquinoline-3-carboxylate may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .

未来方向

Quinoline derivatives, including Ethyl 5-chloroquinoline-3-carboxylate, are of significant interest in medicinal chemistry due to their wide range of biological and pharmacological properties . Future research may focus on exploring these properties further and developing more efficient synthesis methods .

属性

IUPAC Name |

ethyl 5-chloroquinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-2-16-12(15)8-6-9-10(13)4-3-5-11(9)14-7-8/h3-7H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPGUJGOPBUCQMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC=C2Cl)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50464072 |

Source

|

| Record name | Ethyl 5-chloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-chloroquinoline-3-carboxylate | |

CAS RN |

352521-48-3 |

Source

|

| Record name | Ethyl 5-chloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Benzoyl-1-[2-O,4-C-methylene-5-O-(4,4'-dimethoxytrityl)-3-O-[(2-cyanoethoxy)(diisopropylamino)phosphino]-beta-D-ribofuranosyl]-5-methylcytosine](/img/structure/B1338969.png)